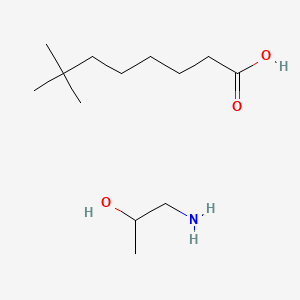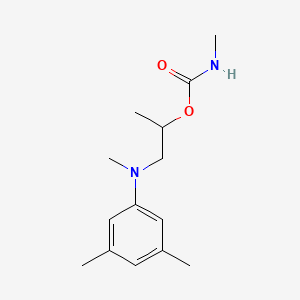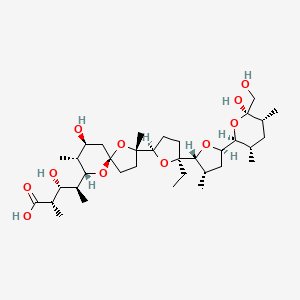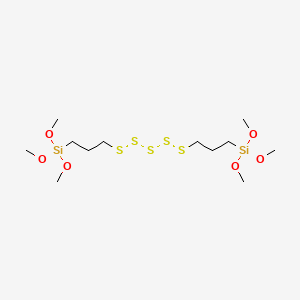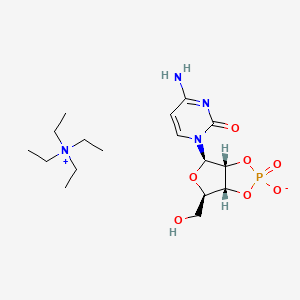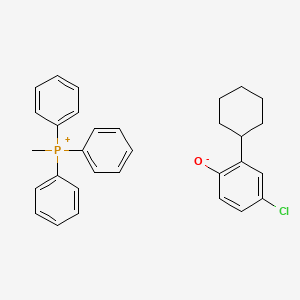
4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which combines a phenolate group with a phosphonium salt. The presence of both chloro and cyclohexyl groups in the phenolate moiety adds to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of 4-chloro-2-cyclohexylphenol with methyl(triphenyl)phosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-cyclohexylphenolate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, 2-cyclohexylphenolate, and various substituted phenolates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The phenolate group can act as a nucleophile, participating in various biochemical reactions. The phosphonium moiety can facilitate the transport of the compound across cell membranes, enhancing its bioavailability. Additionally, the chloro and cyclohexyl groups contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-2-methylphenol: Similar in structure but lacks the cyclohexyl and phosphonium groups.
2-cyclohexylphenol: Similar in structure but lacks the chloro and phosphonium groups.
methyl(triphenyl)phosphonium chloride: Contains the phosphonium group but lacks the phenolate moiety.
Uniqueness
4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium is unique due to the combination of its phenolate, chloro, cyclohexyl, and phosphonium groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
93839-55-5 |
|---|---|
Molekularformel |
C31H32ClOP |
Molekulargewicht |
487.0 g/mol |
IUPAC-Name |
4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C12H15ClO/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h2-16H,1H3;6-9,14H,1-5H2/q+1;/p-1 |
InChI-Schlüssel |
NUEARKKRXYHRIL-UHFFFAOYSA-M |
Kanonische SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


